1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with carboxymethyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid typically involves the alkylation of a cyclopentane derivative followed by carboxylation. One common method is the reaction of 2,2-dimethylcyclopentanone with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the carboxymethyl group. Subsequent oxidation of the intermediate product yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
2,2-Dimethylcyclopentane-1-carboxylic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.
1-(Hydroxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group, affecting its chemical behavior and biological activity.
Uniqueness: 1-(Carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. Its structural features enable specific interactions with molecular targets, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(carboxymethyl)-2,2-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(2)4-3-5-10(9,8(13)14)6-7(11)12/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
CSUNLGOJSZJSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.